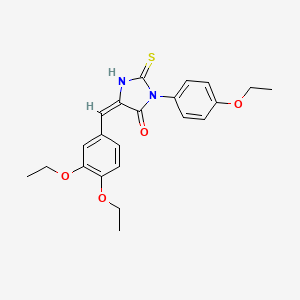![molecular formula C17H20N4O4S B11067032 2-{[3-(hydrazinylcarbonyl)-4-(hydroxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11067032.png)
2-{[3-(hydrazinylcarbonyl)-4-(hydroxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(HYDRAZINECARBONYL)-4-(HYDROXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with hydrazinecarbonyl, hydroxymethyl, and methyl groups, along with a sulfanyl linkage to an acetamide group substituted with a methoxyphenyl group. The unique structure of this compound suggests it may have interesting chemical properties and biological activities.
Preparation Methods
The synthesis of 2-{[3-(HYDRAZINECARBONYL)-4-(HYDROXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE can be achieved through a multi-step process involving various organic reactions. The synthetic route typically starts with the preparation of the pyridine ring, followed by the introduction of the hydrazinecarbonyl, hydroxymethyl, and methyl groups. The sulfanyl linkage is then formed, and finally, the acetamide group is introduced with the methoxyphenyl substitution. Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The hydrazinecarbonyl group can be reduced to form a hydrazine derivative.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Possible applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydrazinecarbonyl group could play a role in forming covalent bonds with target proteins, while the pyridine ring and methoxyphenyl group may contribute to binding affinity and specificity. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar compounds to 2-{[3-(HYDRAZINECARBONYL)-4-(HYDROXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE include other pyridine derivatives with hydrazinecarbonyl and hydroxymethyl substitutions. These compounds may share similar chemical properties and biological activities but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct reactivity and biological effects.
Properties
Molecular Formula |
C17H20N4O4S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[3-(hydrazinecarbonyl)-4-(hydroxymethyl)-6-methylpyridin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H20N4O4S/c1-10-7-11(8-22)15(16(24)21-18)17(19-10)26-9-14(23)20-12-3-5-13(25-2)6-4-12/h3-7,22H,8-9,18H2,1-2H3,(H,20,23)(H,21,24) |
InChI Key |
IIHIUPKKDARDCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)OC)C(=O)NN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-(4-chlorophenyl)-8-nitro-2',4',6'-trioxo-1',2,3,3',4,4',4a,6'-octahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-3-carboxamide](/img/structure/B11066956.png)
![Furan-2-yl{4-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B11066964.png)
![4-(4-{[(2-fluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11066967.png)
![N-[2-(thiophen-2-yl)ethyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B11066972.png)

![1',3-dimethyl-8-nitro-3'-propyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11066987.png)
![ethyl 4-(1,3-benzodioxol-5-yl)-6-[({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11066989.png)
![Methyl {3-[(3-fluoro-2-methylphenyl)sulfamoyl]-2,6-dimethoxyphenoxy}acetate](/img/structure/B11067003.png)
![1-[4-(Hexyloxy)phenyl]-3-{4-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11067006.png)
![1-(dimethylamino)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11067013.png)
![2-{4-[(1-Adamantylsulfonyl)amino]phenoxy}acetamide](/img/structure/B11067015.png)
![(1R,11R,12S,16R)-11-(4-fluorobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11067019.png)
![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 4-oxo-N-(phenylmethyl)-](/img/structure/B11067025.png)
![3-Furancarboxylic acid, 4-[2-(4-fluorophenyl)-1-methyl-2-oxoethyl]tetrahydro-5,5-dimethyl-2-oxo-, ethyl ester](/img/structure/B11067026.png)
